molecular formula C17H16N4OS B2492346 1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899735-47-8

1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2492346
CAS No.: 899735-47-8
M. Wt: 324.4
InChI Key: VWJUGTNQCQPQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyridin-4-yl-N-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(19-15-4-2-12-23-15)21-11-10-20-9-1-3-14(20)16(21)13-5-7-18-8-6-13/h1-9,12,16H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJUGTNQCQPQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a thiophene moiety, and a dihydropyrrolo[1,2-a]pyrazine core. The presence of these heterocycles is crucial for its biological activity, as they can interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridine and thiophene compounds exhibit notable antimicrobial properties. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of cell wall synthesis or interference with protein synthesis pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Studies have demonstrated that similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, certain derivatives have shown IC50 values in the low micromolar range against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Properties

The biological activity of the compound extends to anticancer effects. Pyrazine derivatives have been linked to inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The presence of functional groups such as amines and amides enhances their interaction with cellular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the core structure or substituents on the heterocycles can significantly alter potency and selectivity. For instance:

Modification Effect on Activity
Substitution on pyridineIncreased antimicrobial potency
Variations in thiopheneEnhanced anti-inflammatory effects
Alteration of dihydropyrrolo coreImproved anticancer activity

These modifications suggest that careful tuning of the molecular structure can lead to compounds with targeted therapeutic profiles.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Activity : A derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL .
  • Anti-inflammatory Assessment : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds with similar structural motifs reduced inflammation significantly compared to control groups .
  • Anticancer Evaluation : A series of dihydropyrrolo[1,2-a]pyrazine derivatives were screened for their cytotoxic effects on HeLa cells, revealing IC50 values ranging from 5 to 20 µM, indicating promising anticancer activity .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the potential of derivatives of this compound as anti-tubercular agents. For instance, research on related compounds has shown significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values as low as 1.35 to 2.18 μM . The structure-activity relationship (SAR) indicates that modifications to the core structure can enhance potency and selectivity against tuberculosis.

Cancer Treatment

The compound's structural similarity to known kinase inhibitors suggests its potential in oncology. It has been evaluated for its ability to inhibit various kinases involved in cancer progression. For example, studies on similar dihydropyrrolo[1,2-a]pyrazine derivatives have demonstrated promising results against cancer cell lines with IC50 values ranging from 0.98 μM to 1.28 μM . These findings underscore the importance of this compound in developing targeted therapies for cancers driven by specific mutations.

Neurodegenerative Diseases

The compound's ability to interact with c-Jun N-terminal Kinase (JNK) pathways makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Compounds designed from similar scaffolds have shown selective inhibition of JNK3 with high potency (IC50 = 2.69 nM), indicating a potential pathway for therapeutic intervention .

Case Study 1: Anti-Tubercular Agent Development

A series of substituted compounds based on the dihydropyrrolo[1,2-a]pyrazine framework were synthesized and evaluated for their anti-tubercular properties. Five compounds demonstrated significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as lead candidates for further development .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies involving A549 lung cancer cells revealed that certain derivatives of this compound exhibited strong antiproliferative effects. The most active compounds inhibited cell growth by targeting c-Met and VEGFR-2 pathways, which are crucial in tumor growth and metastasis . This highlights the compound's versatility in targeting multiple pathways relevant to cancer biology.

Data Table: Summary of Biological Activities

Activity Target IC50 Value (μM) Reference
Anti-TubercularMycobacterium tuberculosis1.35 - 2.18
Cancer Cell ProliferationA549 Cell Line0.98 - 1.28
JNK3 InhibitionNeurodegenerative Targets2.69

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moiety and triazolo-pyridazine core are susceptible to oxidation due to their electron-rich nature:

  • Thiophene ring oxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) to form sulfoxide/sulfone derivatives, altering electronic properties for downstream functionalization.

  • Triazolo-pyridazine oxidation : Hydrogen peroxide in acetic acid induces ring expansion or cleavage, yielding pyridazine-dione intermediates .

Reaction SiteReagentProductApplication
Thiophene S-atommCPBASulfoxide (R-S=O)Modulates electron density for cross-coupling
Triazolo-pyridazineH₂O₂/AcOHPyridazine-dioneIntermediate for antitumor derivatives

Nucleophilic Substitution

The methylene bridge (-CH₂-) between triazolo-pyridazine and carboxamide acts as a reactive site:

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ yields brominated derivatives at the methyl position, enabling Suzuki-Miyaura couplings .

  • Aminolysis : Reaction with primary amines (e.g., ethylenediamine) displaces the carboxamide group, forming urea-linked analogs for structure-activity studies .

Cycloaddition Reactions

The triazolo-pyridazine system participates in [3+2] cycloadditions:

  • With nitrile oxides : Forms fused isoxazolo-triazolopyridazine hybrids under microwave irradiation (150°C, 20 min), enhancing π-stacking interactions in kinase inhibition .

Hydrolysis of Carboxamide

The 2,3-dihydrobenzo[b] dioxine-5-carboxamide group undergoes controlled hydrolysis:

  • Acidic conditions (HCl/H₂O, reflux): Cleaves to carboxylic acid, enabling conjugation with alcohols or amines.

  • Enzymatic hydrolysis : Porcine liver esterase selectively deprotects methyl esters without affecting the triazolo-pyridazine .

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit halogenated intermediates:

Coupling TypeCatalyst SystemSubstrateYieldApplication
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Brominated triazolo-pyridazine78-85%Biaryl derivatives for EGFR inhibition
SonogashiraPd

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintaining reactions at 0–5°C during coupling steps minimizes side reactions .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity for pyridine substitution .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane enhances purity (>95% by HPLC) .

How can structural contradictions in spectroscopic data (e.g., NMR, MS) for this compound be resolved?

Advanced Research Question
Discrepancies in spectral data often arise from tautomerism, solvate formation, or impurities. Key steps for resolution:

  • Tautomer Analysis : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to identify dominant tautomeric forms .
  • Solvent Effects : Re-record spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced peak splitting .
  • High-Resolution MS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error to rule out adducts or degradation products .

Example : A ¹H NMR peak at δ 7.8–8.2 ppm may correspond to pyridine protons but could overlap with thiophene signals. 2D-COSY or HSQC experiments clarify connectivity .

What methodologies are recommended for evaluating the compound’s interaction with biological targets (e.g., kinases)?

Advanced Research Question

  • In Vitro Assays :
    • Kinase Inhibition : Use ADP-Glo™ assays to measure IC₅₀ values against recombinant kinases (e.g., EGFR, JAK2) .
    • Binding Affinity : Surface plasmon resonance (SPR) with immobilized kinase domains quantifies dissociation constants (KD) .
  • Cellular Studies :
    • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) evaluates cytotoxicity in cancer cell lines .
    • Metabolic Stability : Microsomal incubation (human liver microsomes) assesses CYP450-mediated degradation .

Data Interpretation : Cross-validate results with structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to establish SAR trends .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • Reactivity Prediction :
    • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., carboxamide nitrogen vs. pyridine ring) .
    • Transition State Modeling : Simulate pathways for ring-opening or cycloaddition reactions using Gaussian09 .
  • Solvent Effects : COSMO-RS models predict solubility and reaction feasibility in polar aprotic solvents (e.g., DMF) .

Case Study : Modeling the carboxamide’s hydrolysis reveals a higher activation barrier in acidic vs. basic conditions, guiding pH-dependent stability studies .

What strategies address low reproducibility in biological activity data across studies?

Advanced Research Question
Contradictions may stem from assay variability or compound degradation. Mitigation approaches:

  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradants .
  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PrestoBlue) to reduce inter-lab variability .
  • Batch Analysis : Compare activity across multiple synthetic batches (>3) to confirm consistency .

Example : A study reporting inconsistent IC₅₀ values for kinase inhibition should re-test using a common reference inhibitor (e.g., staurosporine) as a positive control .

How is the compound’s crystal structure determined, and what insights does it provide?

Basic Research Question

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water) and solve the structure using SHELX .
  • Key Insights :
    • Hydrogen Bonding : Carboxamide NH forms H-bonds with pyridine N, stabilizing the planar conformation .
    • Torsional Angles : Dihedral angles between pyrrolo-pyrazine and thiophene indicate steric hindrance .

Data Application : Crystal structure data validate DFT-optimized geometries and inform co-crystallization studies with target proteins .

What analytical techniques are critical for purity assessment, and how are limits set?

Basic Research Question

  • HPLC : Use C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm; set purity thresholds >98% .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Residual Solvents : GC-MS quantifies DMF or THF residues (<500 ppm per ICH Q3C) .

Validation : Perform spike-and-recovery experiments with known impurities (e.g., unreacted thiophen-2-amine) .

How does modifying substituents (e.g., pyridine vs. thiophene) alter biological activity?

Advanced Research Question

  • SAR Studies :
    • Pyridine Replacement : Substituting pyridin-4-yl with phenyl reduces kinase affinity by 10-fold, highlighting the role of nitrogen in H-bonding .
    • Thiophene Modifications : Adding electron-withdrawing groups (e.g., Cl) to thiophene enhances metabolic stability but reduces solubility .
  • Computational Docking : AutoDock Vina predicts binding poses in kinase ATP pockets, correlating substituent size with steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.